molecular formula C15H29N3O3 B14785915 tert-Butyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-2-yl)methyl)carbamate

tert-Butyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-2-yl)methyl)carbamate

Cat. No.: B14785915
M. Wt: 299.41 g/mol
InChI Key: OAFVRMHLHJWKMK-UHFFFAOYSA-N
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Description

Chemical Structure and Properties tert-Butyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-2-yl)methyl)carbamate is a chiral carbamate-protected amino acid derivative. Its molecular formula is C₁₇H₃₁N₃O₃, with a molecular weight of 327.46 g/mol . The compound features a pyrrolidine ring substituted with a tert-butyl carbamate group and an (S)-2-amino-3-methylbutanoyl moiety. The stereochemistry at the α-carbon of the amino acid residue (S-configuration) and the pyrrolidine ring’s conformation are critical for its biological and chemical interactions.

Synthesis and Applications
This compound is primarily utilized as a building block in peptide synthesis and drug discovery, particularly in the development of protease inhibitors or kinase-targeting therapeutics. Its tert-butyl carbamate (Boc) group serves as a protective moiety for amines, enabling selective deprotection during multi-step syntheses .

Properties

Molecular Formula

C15H29N3O3

Molecular Weight

299.41 g/mol

IUPAC Name

tert-butyl N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-2-yl]methyl]carbamate

InChI

InChI=1S/C15H29N3O3/c1-10(2)12(16)13(19)18-8-6-7-11(18)9-17-14(20)21-15(3,4)5/h10-12H,6-9,16H2,1-5H3,(H,17,20)

InChI Key

OAFVRMHLHJWKMK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N1CCCC1CNC(=O)OC(C)(C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-2-yl)methyl)carbamate typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of the amino group using a tert-butyl carbamate, followed by coupling reactions to introduce the pyrrolidine ring and the amino acid derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or methanol, and catalysts like palladium or other transition metals .

Industrial Production Methods: Industrial production of this compound may utilize flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-2-yl)methyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology: In biological research, tert-Butyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-2-yl)methyl)carbamate is studied for its potential interactions with enzymes and proteins. It can serve as a model compound for understanding the behavior of similar molecules in biological systems .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development .

Industry: In industrial applications, the compound is used in the production of pharmaceuticals and fine chemicals. Its stability and reactivity make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-Butyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-2-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-Butyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-2-yl)methyl)carbamate with structurally analogous carbamate derivatives, emphasizing differences in substituents, molecular properties, and applications.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Applications
This compound C₁₇H₃₁N₃O₃ 327.46 Pyrrolidine, (S)-2-amino-3-methylbutanoyl, tert-butyl carbamate Amine, carbamate, acyl Peptide synthesis, protease inhibitors
tert-Butyl (((1S,4S)-1-(2-chloro-6-formyl-pyrrolo[2,3-d]pyrimidin-7-yl)-4-methoxycyclohexyl)methyl)carbamate C₂₃H₃₂ClN₅O₄ 502.00 Chloropyrimidine, formyl, methoxycyclohexane Carbamate, aldehyde, heterocyclic Anticancer agents, kinase inhibitors
tert-Butyl (5-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxochromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)furan-2-yl)methylcarbamate C₃₄H₃₄F₂N₆O₅ 668.67 Pyrazolopyrimidine, fluorophenyl, chromenone Carbamate, heterocyclic, ketone Antiviral or antiproliferative agents
(S)-tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate C₂₁H₂₅NO₃ 339.43 Diphenylpropane, hydroxy Carbamate, alcohol Chiral intermediates in asymmetric synthesis
tert-Butyl ((S)-1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)(methyl)carbamate C₁₄H₂₇N₃O₃ 285.39 Pyrrolidine, (S)-2-aminopropanoyl, methyl carbamate Amine, carbamate, acyl Peptidomimetics, CNS-targeting drug candidates

Key Structural and Functional Differences

Backbone Complexity: The target compound’s pyrrolidine ring and branched amino acid side chain contrast with the pyrimidine or chromenone cores in compounds from and . These heterocyclic systems enhance π-π stacking interactions in kinase inhibitors but reduce conformational flexibility compared to pyrrolidine .

Protective Groups: While all compounds use a tert-butyl carbamate for amine protection, derivatives like incorporate additional functional groups (e.g., fluorophenyl, chromenone) that confer fluorescence or target specificity for imaging or cancer therapy .

Stereochemical Impact :

  • The (S)-configuration in the target compound and ensures compatibility with enzymatic systems, whereas racemic mixtures (e.g., in ) may require resolution for pharmaceutical use .

Synthetic Utility :

  • The target compound’s synthesis employs EDC·HCl and HOBt for acyl coupling , whereas relies on Pd-catalyzed cross-coupling to install pyrimidine groups . This reflects divergent strategies for constructing complex heterocycles.

Limitations and Challenges

  • Solubility : The tert-butyl group enhances stability but reduces aqueous solubility, necessitating formulation adjustments for in vivo studies .
  • Stereochemical Purity: Minor enantiomeric impurities in compounds like can drastically alter pharmacokinetics, requiring stringent chiral chromatography .

Biological Activity

tert-Butyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-2-yl)methyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings, including case studies and data tables.

Chemical Structure

The compound features a tert-butyl group, a pyrrolidine ring, and an amine functional group. Its molecular formula is C16H31N3O3C_{16}H_{31}N_{3}O_{3}, and it is classified under carbamates.

Synthesis

The synthesis typically involves several steps:

  • Formation of the Pyrrolidine Ring : This is achieved through cyclization reactions using appropriate precursors.
  • Introduction of the tert-butyl Group : Often done via the reaction of tert-butyl chloroformate with a base.
  • Coupling Reactions : Involves the attachment of the amino acid moiety to form the final product.

The industrial production may utilize continuous flow reactors to enhance efficiency and yield .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. This interaction can modulate enzyme activity, influencing biochemical pathways relevant to disease processes .

In Vitro Studies

Research has shown that this compound can act as an inhibitor for several enzymes involved in neurodegenerative diseases:

  • β-secretase Inhibition : It has been reported to inhibit β-secretase, which plays a critical role in amyloid-beta peptide production, a key factor in Alzheimer's disease .
  • Acetylcholinesterase Inhibition : The compound also exhibits acetylcholinesterase inhibitory activity, which is beneficial for enhancing cholinergic transmission .

Case Studies

  • Alzheimer's Disease Models : In vitro studies demonstrated that this compound significantly reduced amyloid-beta aggregation in cell cultures. Furthermore, it showed protective effects against cell death induced by amyloid-beta exposure .
  • Neuroprotective Effects : A study indicated that this compound could reduce oxidative stress markers in astrocytes exposed to amyloid-beta, suggesting potential neuroprotective properties .

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
β-secretase InhibitionIC50 = 15.4 nM
Acetylcholinesterase InhibitionK i = 0.17 μM
Amyloid-beta Aggregation Inhibition85% inhibition at 100 μM
Oxidative Stress ReductionSignificant reduction of TNF-α levels

Table 2: Synthesis Conditions

StepReagents/Conditions
Pyrrolidine Formation(S)-methyl pyrrolidin-1-ium-2-carboxylate chloride, Et3N, DCM
tert-butyl Group Introductiontert-butyl chloroformate, triethylamine
Coupling ReactionVarious coupling agents depending on the amino acid used

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